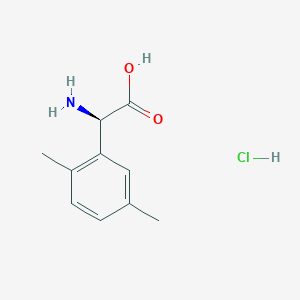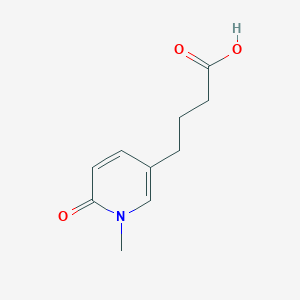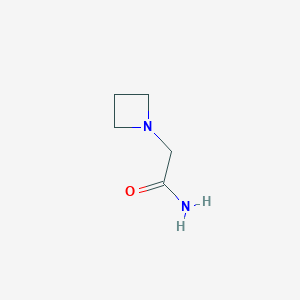
2-(Azetidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)acetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)acetamide can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the reaction of Schiff bases with chloroacetyl chloride and triethylamine in the presence of dioxane . This method has been used to synthesize various azetidinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced nitrogen heterocycles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Azetidine derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-1-yl)acetamide involves its interaction with various molecular targets and pathways. For example, derivatives of the compound have been shown to induce apoptosis in cancer cells by generating intracellular reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . This leads to the activation of the intrinsic pathway of programmed cell death, involving the release of cytochrome c and the activation of caspase-3.
Comparación Con Compuestos Similares
2-(Azetidin-1-yl)acetamide can be compared with other azetidine derivatives and similar compounds:
2-Azetidinone: This compound is a key structural feature of β-lactam antibiotics, including penicillins and cephalosporins.
Piperazine derivatives: These compounds have shown similar biological activities, such as anticancer properties.
Pyrrole-substituted 2-azetidinones: These compounds have been synthesized using green chemistry methods and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
2-(azetidin-1-yl)acetamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-7-2-1-3-7/h1-4H2,(H2,6,8) |
Clave InChI |
ZGVUUFZPJYGKFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


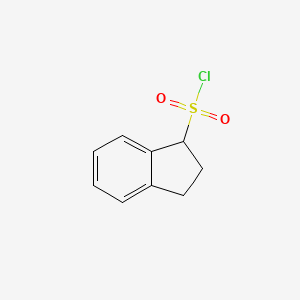
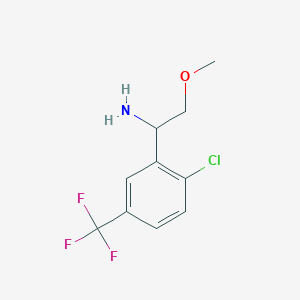
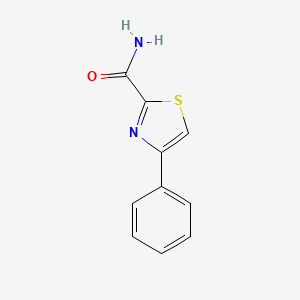

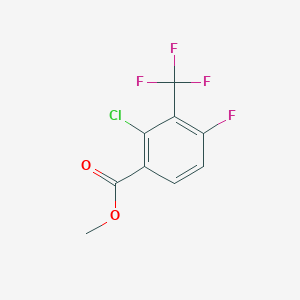

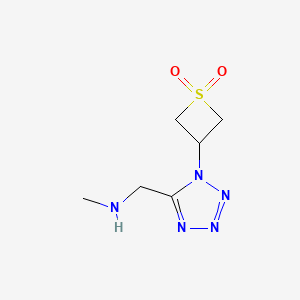
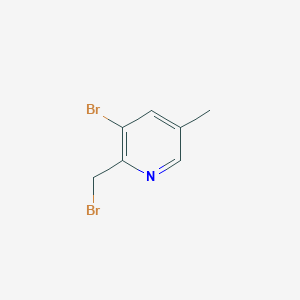
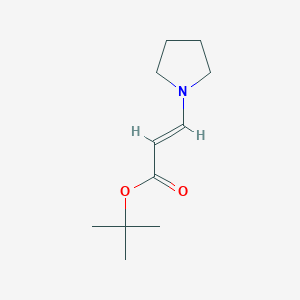
![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)

